Cas no 2137715-08-1 (2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester)

2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester is a specialized organic compound featuring a heptynoic acid backbone with an isopropyl substitution at the 4-position and an ethyl ester functional group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The alkyne moiety offers versatility for further functionalization via coupling or cycloaddition reactions, while the ester group enhances solubility and facilitates downstream modifications. Its well-defined molecular architecture ensures consistent performance in precision applications, such as asymmetric synthesis or catalytic processes. Suitable for controlled laboratory use under standard handling protocols.
2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester structure
2137715-08-1 structure
Product name:2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester
CAS No:2137715-08-1
MF:C12H20O2
MW:196.286004066467
CID:5297364

2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester
    • Inchi: 1S/C12H20O2/c1-5-7-11(10(3)4)8-9-12(13)14-6-2/h10-11H,5-7H2,1-4H3
    • InChI Key: HLONCJDNICKBDP-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C#CC(C(C)C)CCC

2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-787166-0.5g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
0.5g
$1797.0 2025-02-22
Enamine
EN300-787166-0.05g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
0.05g
$1573.0 2025-02-22
Enamine
EN300-787166-0.1g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
0.1g
$1648.0 2025-02-22
Enamine
EN300-787166-0.25g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
0.25g
$1723.0 2025-02-22
Enamine
EN300-787166-5.0g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
5.0g
$5429.0 2025-02-22
Enamine
EN300-787166-2.5g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
2.5g
$3670.0 2025-02-22
Enamine
EN300-787166-1.0g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
1.0g
$1872.0 2025-02-22
Enamine
EN300-787166-10.0g
ethyl 4-(propan-2-yl)hept-2-ynoate
2137715-08-1 95.0%
10.0g
$8049.0 2025-02-22

Additional information on 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester

Introduction to 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester (CAS No. 2137715-08-1)

2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester, identified by the chemical compound code CAS No. 2137715-08-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of esters derived from heptynoic acids, which are characterized by the presence of a terminal alkyne group in their molecular structure. The ethyl ester moiety further modifies its chemical properties, making it a versatile intermediate in synthetic chemistry.

The molecular structure of 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester consists of a seven-carbon chain terminated by a triple bond (alkyne), with a branched isopropyl group attached at the fourth carbon position. This unique structural arrangement imparts distinct reactivity patterns, making it a valuable building block for constructing more complex molecules. In recent years, such compounds have been explored for their potential applications in drug discovery and material science.

One of the most compelling aspects of 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester is its role as a precursor in the synthesis of biologically active molecules. The alkyne functionality provides a reactive site for various coupling reactions, such as Sonogashira couplings and transition-metal-catalyzed additions, which are widely employed in medicinal chemistry. These reactions allow for the efficient construction of carbon-carbon bonds, a fundamental requirement in the development of novel therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex scaffolds found in natural products and pharmacologically relevant molecules. For instance, researchers have utilized 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester as an intermediate in the synthesis of non-proteinogenic amino acids and peptidomimetics. These derivatives exhibit intriguing biological activities, including antimicrobial and anti-inflammatory properties, which have been documented in several preclinical studies.

The ethyl ester group in this compound not only enhances its solubility in organic solvents but also serves as a handle for further functionalization. This feature is particularly useful in multi-step synthetic routes where selective modifications are required. The ability to introduce diverse substituents at strategic positions within the molecule has opened new avenues for exploring its pharmacological potential.

In the realm of material science, 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester has been investigated for its role in polymer chemistry. The alkyne group can participate in polymerization reactions, leading to the formation of conjugated polymers with applications in organic electronics and photovoltaics. These materials exhibit unique optoelectronic properties due to their extended π-conjugation systems, making them promising candidates for next-generation electronic devices.

The synthesis of 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include alkyne formation via metal-catalyzed coupling reactions and subsequent esterification steps. The choice of catalysts and reaction conditions plays a crucial role in determining the yield and purity of the final product. Advances in catalytic systems have enabled more efficient and environmentally benign synthetic protocols.

From a computational chemistry perspective, 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester has been subjected to detailed quantum mechanical studies to understand its electronic structure and reactivity. These studies have provided insights into the optimization of synthetic pathways and the design of novel derivatives with enhanced biological activity. Molecular modeling techniques have also been employed to predict binding interactions with biological targets, aiding in the rational design of drugs.

The growing interest in 2-Heptynoic acid, 4-(1-methylethyl)-, ethyl ester is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Researchers are continuously exploring new ways to leverage its structural features for developing innovative solutions in pharmaceuticals and materials science. As our understanding of molecular interactions deepens, compounds like this are expected to play an even more significant role in addressing global challenges related to health and technology.

In conclusion,2-Heptynoic acid, specifically CAS No. 2137715-08-1, represents a fascinating example of how structural diversity can be harnessed for practical applications. Its unique combination of reactivity and functionalization potential makes it an indispensable tool for chemists working at the intersection of biology and chemistry. As research progresses,this compound is poised to contribute significantly to advancements across multiple scientific disciplines.

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